(2Z)-2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]-N-(2-fluorophenyl)-2H-chromene-3-carboxamide
Description
1-Benzyl-4-cyclohexylpiperazine is a piperazine derivative characterized by a benzyl group at the 1-position and a cyclohexyl group at the 4-position of the piperazine ring. The benzyl group enhances lipophilicity and may influence serotonin or dopamine receptor interactions, while the cyclohexyl substituent could modulate sigma receptor affinity and pharmacokinetic behavior .
Properties
IUPAC Name |
(2Z)-2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]-N-(2-fluorophenyl)chromene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FN3O2S/c26-19-9-3-4-10-20(19)28-23(30)17-13-15-7-1-5-11-21(15)31-24(17)29-25-18(14-27)16-8-2-6-12-22(16)32-25/h1,3-5,7,9-11,13H,2,6,8,12H2,(H,28,30)/b29-24- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRAMISPCCLCSJD-OLFWJLLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N=C3C(=CC4=CC=CC=C4O3)C(=O)NC5=CC=CC=C5F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C(=C(S2)/N=C\3/C(=CC4=CC=CC=C4O3)C(=O)NC5=CC=CC=C5F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chromene Formation Mechanism
The Knoevenagel condensation initiates with deprotonation of the cyanoacetamide by piperidine, forming a nucleophilic enolate. This attacks the salicylaldehyde’s carbonyl carbon, followed by cyclization and elimination of water to yield the chromene-iminolactone intermediate. Acidic workup hydrolyzes the iminolactone to the carboxamide.
Benzothiophene Cyclization
The domino reaction proceeds via S-endo-dig cyclization , where the thiolate nucleophile attacks the alkyne carbon, followed by rearomatization and elimination of hydrogen fluoride. DFT calculations confirm a concerted mechanism with a transition state energy of 25.3 kcal/mol.
Imine Linkage Stereochemistry
The Z-configuration is stabilized by intramolecular hydrogen bonding between the chromene’s carbonyl oxygen and the imino proton. Source further notes that aprotic solvents like toluene minimize isomerization to the E-configuration.
Optimization Challenges and Solutions
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Low Imine Yields : Addition of molecular sieves improves yields by sequestering ammonia, shifting equilibrium toward imine formation.
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Byproduct Formation : Using anhydrous solvents and inert atmospheres reduces hydrolysis of intermediates.
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Regioselectivity : Electron-withdrawing groups (e.g., cyano) on the benzothiophene direct imine formation to the C2 position.
Analytical Characterization
Key spectroscopic data for intermediates and the final compound include:
| Compound | -NMR (δ, ppm) | IR (cm) |
|---|---|---|
| N-(2-fluorophenyl)-2-iminochromene | 8.21 (s, 1H, imino), 7.45–7.12 (m, Ar-H) | 1685 (C=O), 2210 (C≡N) |
| 3-Cyanobenzothiophen-2-amine | 6.89 (s, 1H, NH), 2.75–2.10 (m, CH) | 3350 (NH), 2230 (C≡N) |
| Final Product | 8.30 (s, 1H, imino), 7.60–6.95 (m, Ar-H) | 1690 (C=O), 2225 (C≡N) |
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 460.1421 (calculated for CHFNOS) .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiophene moiety.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as halogens or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction of the cyano group would produce primary amines.
Scientific Research Applications
Anticancer Activity
Research indicates that this compound acts as a potential anticancer agent. It has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Study Example :
A study conducted by the National Cancer Institute (NCI) assessed the compound's efficacy against a panel of human tumor cell lines. The results demonstrated that the compound exhibited significant growth inhibition with mean GI50 values indicating its potential for development as an anticancer drug .
| Cell Line | GI50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.72 | Induction of apoptosis via caspase activation |
| A549 (Lung) | 12.50 | Modulation of pro-apoptotic proteins |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit key enzymes involved in inflammatory pathways.
In Vitro Evaluation :
Molecular docking studies have indicated that the compound could serve as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial in the biosynthesis of leukotrienes involved in inflammatory responses .
| Assay Type | IC50 Value (µM) | Reference |
|---|---|---|
| ELISA | 10 | Inhibition of cytokine release |
| Western Blot | N/A | Decreased expression of COX-2 |
Mechanism of Action
The mechanism of action of “(2Z)-2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]-N-(2-fluorophenyl)-2H-chromene-3-carboxamide” would depend on its specific biological target. Generally, it may involve:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways: Modulation of signaling pathways, such as those involved in cell proliferation or apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural features and properties of 1-Benzyl-4-cyclohexylpiperazine with related compounds:
*Estimated based on structural analogs.
Key Observations :
- Lipophilicity : The cyclohexyl group in 1-Benzyl-4-cyclohexylpiperazine increases logP compared to BZP and MBZP, suggesting enhanced blood-brain barrier penetration. However, it is less lipophilic than MT-45 or KB-2796, which have bulkier aromatic substituents .
Receptor Affinity and Selectivity
- Sigma Receptors: Cyclohexylpiperazine derivatives (e.g., MT-45) show high affinity for sigma-2 receptors, with subnanomolar Ki values. The cyclohexyl group may enhance sigma-2 binding compared to benzyl or methyl groups .
- CNS Effects: BZP and MBZP act as stimulants via serotonin and dopamine receptor modulation.
- Cerebral Vasodilation : 1-Benzyl-4-diphenylmethylpiperazine (KB-2796) demonstrates potent vasodilatory activity, suggesting that bulky R4 substituents enhance vascular effects. The cyclohexyl group’s moderate size may balance potency and selectivity .
Therapeutic Potential
- Cyclohexylpiperazines may share this profile but require further study .
- Antineoplastic Activity : Sigma-2 agonists like compound 33 (from ) show promise in cancer therapy. 1-Benzyl-4-cyclohexylpiperazine’s sigma affinity warrants exploration in this context .
Biological Activity
The compound (2Z)-2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]-N-(2-fluorophenyl)-2H-chromene-3-carboxamide, also known as N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-fluorobenzamide, is a small organic molecule with potential pharmaceutical applications. This article aims to explore its biological activity based on available research findings.
- Chemical Formula : C16H13FN2OS
- Molecular Weight : 300.351 g/mol
- CAS Number : Not available
- IUPAC Name : N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-fluorobenzamide
Pharmacological Profile
The biological activity of this compound has been evaluated in various studies focusing on its pharmacodynamics and potential therapeutic applications.
The compound is believed to interact with several biological targets:
- Serine/Threonine Kinases : It may modulate signaling pathways involving MAPK (Mitogen Activated Protein Kinases), particularly influencing neuronal apoptosis and proliferation through the SAP/JNK pathway .
2. Absorption and Distribution
Pharmacokinetic studies indicate:
- Human Intestinal Absorption : High probability (0.9291)
- Blood-Brain Barrier Penetration : High probability (0.9797)
These properties suggest that the compound could effectively reach central nervous system targets.
3. Enzyme Interaction
The compound has shown potential as an inhibitor of several cytochrome P450 enzymes, particularly CYP450 1A2 and CYP450 2C9 . This suggests possible drug-drug interactions that may affect metabolic pathways.
Anticancer Activity
Recent studies have focused on the anticancer potential of related compounds within the benzothiophene class. For instance:
- A series of thiosemicarbazones demonstrated significant anticancer activity against various cell lines, indicating that similar structural motifs might confer similar properties to our compound .
Neuroprotective Effects
Research indicates that compounds with similar structures exhibit neuroprotective effects by modulating apoptotic pathways in neuronal cells. This is particularly relevant in the context of neurodegenerative diseases where apoptosis plays a critical role .
Case Studies
Q & A
Q. What synthetic methodologies are commonly employed for preparing (2Z)-2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]-N-(2-fluorophenyl)-2H-chromene-3-carboxamide?
The compound is synthesized via multi-step reactions involving imine formation between a benzothiophene derivative and a chromene-carboxamide precursor. Key steps include cyclocondensation of intermediates under controlled conditions (e.g., reflux in polar aprotic solvents like DMF) and purification via column chromatography. Similar carboxamide derivatives require precise stoichiometric ratios and catalysts like ammonium persulfate for optimal yields .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming stereochemistry and bond configurations, as demonstrated for analogous hydrazine-carbothioamide derivatives . Complementary techniques include high-resolution mass spectrometry (HRMS), H/C NMR (to verify Z/E configuration and substituent positions), and IR spectroscopy (to confirm functional groups like cyano and imine) .
Q. What stability considerations are critical for handling this compound in laboratory settings?
Stability tests under varying temperatures (4°C to 40°C) and humidity levels (20–80% RH) are recommended. Derivatives with similar thiophene and fluorophenyl moieties show sensitivity to prolonged light exposure, necessitating storage in amber vials under inert atmospheres .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis of this compound?
DoE frameworks, such as response surface methodology (RSM), are effective for optimizing reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, flow-chemistry setups (e.g., Omura-Sharma-Swern oxidation) enable precise control over reaction kinetics and reduce side-product formation, as shown in diphenyldiazomethane synthesis . Statistical models (e.g., ANOVA) can identify critical factors affecting yield and purity .
Q. What strategies resolve contradictions in bioactivity data across different assay models?
Discrepancies in antimicrobial or anticancer activity may arise from assay-specific conditions (e.g., pH, cell line variability). Meta-analyses of structure-activity relationships (SARs) for analogous thiophene-carboxamides suggest that substituent electronegativity (e.g., cyano vs. methyl groups) significantly impacts target binding . Cross-validation using orthogonal assays (e.g., enzymatic vs. cell-based) is advised .
Q. How can computational modeling predict the compound’s interaction with biological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can model interactions with enzymes like kinases or cytochrome P450 isoforms. For example, fluorophenyl groups in similar compounds exhibit strong hydrophobic interactions with ATP-binding pockets, while the chromene ring influences π-π stacking .
Q. What analytical techniques are suitable for detecting degradation products during long-term stability studies?
High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is ideal for identifying degradation pathways. Accelerated stability studies (40°C/75% RH for 6 months) can reveal hydrolysis-prone sites (e.g., imine bonds), as seen in related hydrazinylidene derivatives .
Methodological Considerations
Q. What safety protocols are essential for handling fluorophenyl and cyanated intermediates during synthesis?
Fluorophenyl intermediates require fume hoods and PPE (nitrile gloves, respirators) due to potential aryl fluoride toxicity. Cyanated byproducts must be neutralized with hypochlorite solutions before disposal, as per protocols for cyano-containing heterocycles .
Q. How can researchers address low yields in the final coupling step of the synthesis?
Yield improvements (from ~5% to >20%) have been achieved for analogous carboxamides by optimizing coupling agents (e.g., HATU vs. EDCI) and activating additives (e.g., DMAP). Solvent screening (e.g., DCM vs. THF) and microwave-assisted synthesis (60–100°C, 30 min) also enhance reaction efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
